![molecular formula C6HCl2F3N2O B13274605 2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride](/img/structure/B13274605.png)
2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride
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Overview
Description
2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C6HCl2F3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride typically involves the chlorination of 2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid.
Reduction: The compound can be reduced to form 2-Trifluoromethyl-4-chloropyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid: Formed from hydrolysis.
2-Trifluoromethyl-4-chloropyrimidine: Formed from reduction.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride is used in medicinal chemistry as an intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory diseases. The compound can effectively inhibit transcription factors like NF-κB and AP-1, which are involved in inflammatory responses, showing potential in treating rheumatoid arthritis and other autoimmune diseases. Its structure allows it to serve as a building block for creating complex molecules with enhanced biological activities.
Agrochemicals
This compound may be used in agrochemicals because of its potential herbicidal properties.
Inhibition of Signaling Pathways
Interaction studies have indicated that this compound can effectively inhibit various signaling pathways associated with inflammation. Research has shown that compounds derived from this structure can block the activation of transcription factors responsible for pro-inflammatory cytokine production, offering insights into their mechanism of action against autoimmune diseases.
Synthesis Methods
Several methods have been developed for synthesizing this compound. Various methods and catalysts obtain different substituents of pyrimidine-5-carbonitrile from ethyl cyanoacetate . Additionally, a ZnCl2-catalyzed three-component coupling reaction allows for synthesizing various 4,5-disubstituted pyrimidine derivatives in a single step .
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the carbonyl chloride group.
2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Biological Activity
2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride is a chemical compound notable for its significant biological activity, particularly in the realm of anti-inflammatory applications. This compound, characterized by a pyrimidine ring with a trifluoromethyl group and a carbonyl chloride functional group, has garnered attention for its potential therapeutic uses in treating inflammatory diseases and autoimmune conditions.
- Molecular Formula : C7ClF3N2O
- Molecular Weight : Approximately 244.99 g/mol
- Physical State : Clear, dark yellow liquid
- Melting Point : 158 °C
- Density : Predicted at 1.658 g/cm³
The presence of the carbonyl chloride group makes this compound highly reactive, allowing it to participate in various nucleophilic substitution reactions. Its trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, increasing its susceptibility to nucleophilic attack.
This compound has been shown to inhibit key transcription factors involved in inflammatory responses, specifically NF-κB and AP-1. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, which are critical in the pathogenesis of diseases like rheumatoid arthritis and other autoimmune disorders.
Biological Activity
Research indicates that this compound exhibits:
- Anti-inflammatory Effects : It has been documented to suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Gene Expression Modulation : The compound can modulate gene expression related to inflammatory cytokines, further supporting its therapeutic potential.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for various modifications that can enhance its biological activity. A comparative analysis with similar compounds reveals:
Compound Name | Structure | Unique Features |
---|---|---|
2-Chloro-4-(trifluoromethyl)pyrimidine | Structure | Lacks carbonyl chloride; primarily used in synthesis |
2,4-Dichloropyrimidine-5-carbonyl chloride | Structure | Contains two chlorine substituents; different reactivity profile |
4-Chloro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyrimidine | Structure | Contains nitro group; broader applications in pharmaceuticals |
This table illustrates how the incorporation of various substituents can impact the pharmacological properties of pyrimidine derivatives, highlighting the significance of the trifluoromethyl and carbonyl chloride groups in enhancing biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Inflammatory Pathways : In vitro studies demonstrated that derivatives of this compound could effectively inhibit signaling pathways associated with inflammation, showcasing its potential as an anti-inflammatory agent.
- Therapeutic Applications : The compound's ability to modulate inflammatory responses suggests its utility in treating conditions such as rheumatoid arthritis and other autoimmune diseases. Further research is ongoing to elucidate its full pharmacological profile and interactions with specific biological targets .
- Comparative Efficacy : Research comparing various pyrimidine derivatives showed that compounds structurally related to this compound exhibited superior selectivity indices compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium and celecoxib, particularly in animal models of inflammation .
Properties
Molecular Formula |
C6HCl2F3N2O |
---|---|
Molecular Weight |
244.98 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C6HCl2F3N2O/c7-3-2(4(8)14)1-12-5(13-3)6(9,10)11/h1H |
InChI Key |
TYTGGQAHTHKIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)Cl |
Origin of Product |
United States |
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